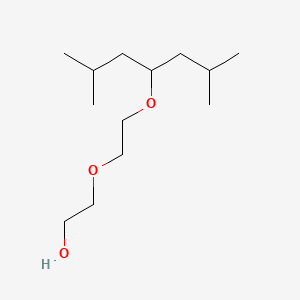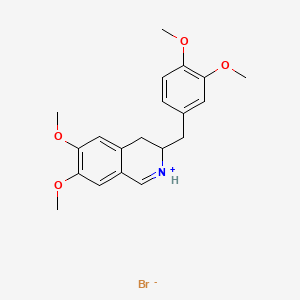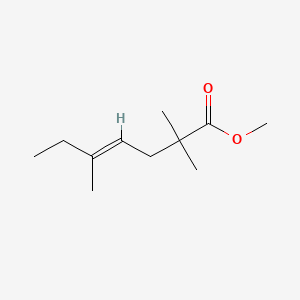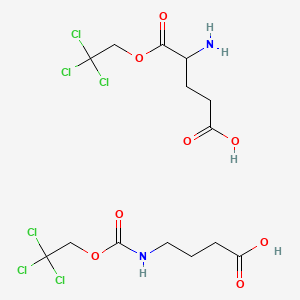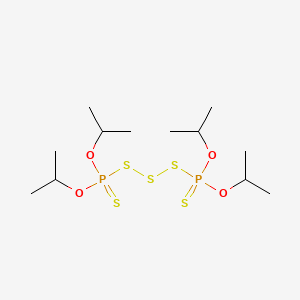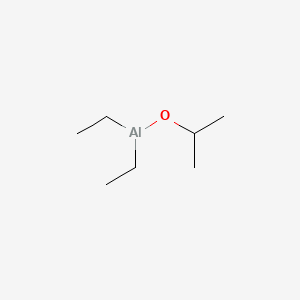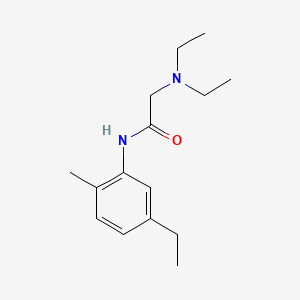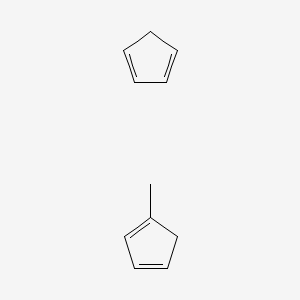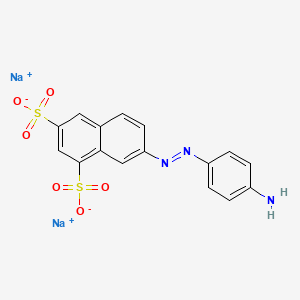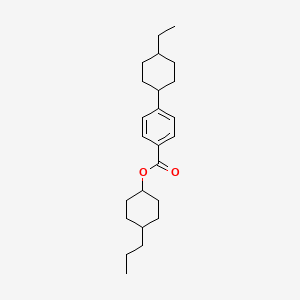
Benzoic acid, 4-(trans-4-ethylcyclohexyl)-, trans-4-propylcyclohexyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-(trans-4-ethylcyclohexyl)-, trans-4-propylcyclohexyl ester is an organic compound that belongs to the class of benzoic acid esters. This compound is characterized by the presence of two cyclohexyl groups, each substituted with an ethyl and a propyl group, respectively. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(trans-4-ethylcyclohexyl)-, trans-4-propylcyclohexyl ester typically involves the following steps :
Starting Materials: The synthesis begins with trans-4-ethylcyclohexyl phenol and trans-4-propylcyclohexyl phenol.
Formation of Sulfonic Aromatic Ester: These phenols react with sulfonyl chloride to form sulfonic aromatic esters.
Palladium-Catalyzed Carbonyl Insertion: The sulfonic aromatic esters undergo a palladium-catalyzed carbonyl insertion reaction with alkyl alcohols to form the ester compounds.
Hydrolysis: The ester compounds are then hydrolyzed to obtain the target product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and efficiency. The reaction conditions are mild, and the process is designed to be environmentally friendly, with recyclable catalysts and minimal waste .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-(trans-4-ethylcyclohexyl)-, trans-4-propylcyclohexyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-(trans-4-ethylcyclohexyl)-, trans-4-propylcyclohexyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of liquid crystals and other advanced materials.
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-(trans-4-ethylcyclohexyl)-, trans-4-propylcyclohexyl ester involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes or interact with cellular receptors, thereby influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- Benzoic acid, 4-(trans-4-ethylcyclohexyl)-, trans-4-butylcyclohexyl ester
- Benzoic acid, 4-(trans-4-ethylcyclohexyl)-, trans-4-methylcyclohexyl ester
- Benzoic acid, 4-(trans-4-ethylcyclohexyl)-, trans-4-cyclohexyl ester
Uniqueness
Benzoic acid, 4-(trans-4-ethylcyclohexyl)-, trans-4-propylcyclohexyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it particularly useful in specialized applications, such as the production of liquid crystals .
Propiedades
Número CAS |
72928-03-1 |
|---|---|
Fórmula molecular |
C24H36O2 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
(4-propylcyclohexyl) 4-(4-ethylcyclohexyl)benzoate |
InChI |
InChI=1S/C24H36O2/c1-3-5-19-8-16-23(17-9-19)26-24(25)22-14-12-21(13-15-22)20-10-6-18(4-2)7-11-20/h12-15,18-20,23H,3-11,16-17H2,1-2H3 |
Clave InChI |
HDTDVUVMQFJBQI-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(CC1)OC(=O)C2=CC=C(C=C2)C3CCC(CC3)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


